Fumagillinbicyclohexylammonium
Description
Structure
2D Structure
Properties
Molecular Formula |
C38H57NO7 |
|---|---|
Molecular Weight |
639.9 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C26H34O7.C12H23N/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28);11-13H,1-10H2/b7-5+,8-6+,11-9+,12-10+; |
InChI Key |
OLRILZDTQKZQIG-GRJGWNIVSA-N |
Isomeric SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)/C=C/C=C/C=C/C=C/C(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Derivatization of Fumagillinbicyclohexylammonium
Approaches to the Synthesis of Fumagillinbicyclohexylammonium for Research Applications
The synthesis of fumagillin (B1674178) for research purposes primarily begins with its isolation from the fungus Aspergillus fumigatus. researchgate.netresearchgate.net The crude fumagillin is then often hydrolyzed to its direct precursor, fumagillol (B1674179), which serves as a versatile starting material for various synthetic routes. nih.gov The final step to obtain this compound involves reacting fumagillin with dicyclohexylamine (B1670486) to form the stable salt. asm.org
Total synthesis of fumagillin has also been achieved, providing an alternative to fermentation-based production. The first racemic synthesis was reported by Corey in 1972, which involved a Diels-Alder cycloaddition as a key step. iupac.org Since then, several other total syntheses of both racemic and enantiomerically pure (-)-fumagillin and its precursor fumagillol have been developed, employing diverse strategies such as stereoselective carbene insertion and ring-closing metathesis. iupac.orgresearchgate.net These synthetic routes are critical for producing material for research when fermentation is not viable and for creating analogues not accessible from the natural product.
Optimization of Synthetic Pathways and Yield Enhancement Strategies
For fumagillin produced by fermentation, optimization of the culture conditions is a key strategy for enhancing yield. Factors such as temperature, pH, and nutrient composition of the fermentation broth significantly influence the production by Aspergillus fumigatus. mdpi.com Studies have shown that maintaining an optimal pH is crucial, as alkaline conditions can lead to the hydrolysis of the ester bond on fumagillin. mdpi.com Response surface methodology (RSM) has been successfully used to optimize fermentation conditions, leading to significant increases in yield. mdpi.com Purification techniques, such as high-performance preparative liquid chromatography, have also been optimized to prepare high-purity fumagillin with high recovery rates. mdpi.com
Scalable Synthesis Considerations for Preclinical Research Materials
Producing the larger quantities of fumagillin necessary for preclinical research presents scalability challenges. Fermentation-based production can be scaled up, and studies have demonstrated that yields can remain stable during this process. mdpi.com The development of robust and scalable purification methods is essential to handle the larger volumes and ensure the high purity required for preclinical studies. mdpi.com
For synthetic routes, scalability requires reactions that are high-yielding, use readily available and inexpensive starting materials, and avoid hazardous reagents or difficult purification procedures. The development of synthetic analogues of fumagillin, such as TNP-470, was driven in part by the need for compounds with better therapeutic indices, which also involves considerations of synthetic accessibility on a larger scale. iupac.org The ability to generate kilograms of material is a critical consideration for advancing any compound to preclinical evaluation.
Design and Synthesis of Fumagillin Analogues and Novel Derivatives
The inherent toxicity and instability of fumagillin have spurred the design and synthesis of numerous analogues to improve its therapeutic profile. researchgate.netasm.org The primary target for modification is the C6 side chain, as crystallographic studies show this part of the molecule is oriented towards the solvent when bound to its target enzyme, methionine aminopeptidase-2 (MetAP-2), suggesting a wide range of substituents can be tolerated. nih.gov In contrast, the epoxide functionalities are buried deep within the enzyme's active site, offering limited options for modification. nih.gov
Rational Design Principles for Structural Modification
The rational design of fumagillin analogues is heavily guided by structure-based molecular modeling and an understanding of the MetAP-2 active site. researchgate.netnih.gov The goal is to design molecules that maintain or enhance the inhibitory activity against MetAP-2 while improving properties like stability, selectivity, and reducing toxicity. asm.orggardp.org For instance, the reactive epoxide functionalities were initially thought to be a source of toxicity, leading to the synthesis of novel analogues lacking these groups. rsc.org
One key design principle involves replacing the unstable C6 ester bond with more stable bioisosteric groups, such as carbamates, to enhance stability against hydrolysis and improve shelf-life. asm.orgnih.gov Another strategy focuses on modifying the C6 side chain to maximize hydrophobic interactions with specific residues in the MetAP-2 active site, such as Leu447, to increase potency. researchgate.net This led to the development of highly potent analogues like CKD-731, a cinnamic acid ester derivative. researchgate.netnih.gov
Exploration of Derivatization Chemistries and Reaction Mechanisms
The synthesis of fumagillin analogues typically starts with fumagillol, obtained by the basic hydrolysis of fumagillin. researchgate.netnih.gov The hydroxyl group of fumagillol is then used as a handle for introducing new side chains. A common method involves reacting fumagillol with various acid chlorides or activated acids to form new esters or carbamates. researchgate.net For example, cinnamoyl fumagillin analogues were synthesized by treating fumagillol with the respective acid chlorides in the presence of a base like sodium hydride. researchgate.net
More advanced derivatization strategies involve remodeling the core structure of fumagillol. A reaction discovery approach has been used to transform the bis-epoxide motif into novel chemotypes like perhydroisoindoles and perhydroisoquinolines through catalyst-controlled, amine-mediated ring-opening and cyclization reactions. nih.govresearchgate.net The choice of Lewis acid catalyst was found to control the regioselectivity of the reaction, allowing for the selective formation of different heterocyclic scaffolds. nih.govresearchgate.net These novel chemistries open up new avenues for creating structurally diverse fumagillin analogues.
Structure-Activity Relationship (SAR) Studies for this compound and its Analogues
Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of fumagillin and its analogues contribute to their biological activity. gardp.org These studies involve synthesizing a series of related compounds and evaluating their potency, typically as inhibitors of MetAP-2 or cell proliferation. researchgate.net
Early SAR studies established the importance of the spiro-epoxide for activity, as its nucleophilic attack by a histidine residue in MetAP-2 leads to irreversible inhibition. iupac.orgresearchgate.net Modifications to the C6 side chain have been a major focus of SAR studies. It was found that replacing the natural C4 substituent of fumagillin with a benzyl (B1604629) oxime resulted in a moderate loss of activity. researchgate.net The introduction of carbamates at the C6 position did not initially improve potency, but adding polar groups like a piperazinyl carbamate (B1207046) regained inhibitory activity. researchgate.net
Table 1: SAR of Fumagillin Analogues against MetAP-2 This table presents a summary of structure-activity relationship data for selected fumagillin analogues, highlighting the impact of structural modifications on inhibitory activity. Data is compiled from various research findings.
| Compound | C6-Substituent | Key Structural Feature | Relative Potency (Example) | Reference |
| Fumagillin | Decatetraenedioic acid ester | Natural Product | Baseline | iupac.org |
| TNP-470 (AGM-1470) | O-(Chloroacetyl)carbamoyl | Truncated, more stable side chain | Potent MetAP-2 inhibitor | iupac.orgnih.gov |
| CKD-731 | Cinnamic acid ester | Designed for enhanced hydrophobic interaction | ~1000x more potent than TNP-470 in cell proliferation assay | researchgate.netnih.gov |
| PPI-2458 | Optimized carbamate side chain | Orally active analogue | Potent, orally active MetAP-2 inhibitor | nih.gov |
| Fumagillol | Hydroxyl group (-OH) | Core scaffold, precursor | Inactive or weakly active | researchgate.net |
| C6-Carbamate Analogues | Primary or secondary carbamates | Replacement of ester with carbamate | Did not improve potency over parent series | researchgate.net |
| C6-Piperazinyl Carbamate Analogues | Piperazinyl carbamate | Introduction of a polar group | Regained inhibitory activity | researchgate.net |
Iii. Biological Activities and Molecular Mechanisms of Action
Research on Anti-Parasitic Efficacy and Mechanisms
Fumagillin-bicyclohexylammonium has demonstrated notable efficacy against a variety of parasitic organisms, particularly microsporidia. frontiersin.orgnih.govchemicalbook.com Its mechanism of action is multifaceted, targeting essential cellular processes within the parasite.
Inhibition of Methionyl Aminopeptidase (B13392206) 2 (MetAP2) in Pathogenic Organisms
The primary molecular target of fumagillin (B1674178) is the enzyme Methionine aminopeptidase 2 (MetAP2). patsnap.compatsnap.comnih.gov This enzyme is crucial for the post-translational modification of proteins in many eukaryotic organisms, including parasites. frontiersin.orgpatsnap.com Fumagillin binds covalently and irreversibly to a specific histidine residue (His231) in the active site of MetAP2, effectively inactivating the enzyme. patsnap.commdpi.comnih.gov This irreversible binding blocks the enzyme's ability to cleave the N-terminal methionine from newly synthesized proteins, a critical step for proper protein function and maturation. patsnap.compatsnap.com
A key aspect of fumagillin's selective toxicity towards certain parasites, such as microsporidia, lies in the differential presence of MetAP isoforms. frontiersin.orgnih.gov While mammalian host cells possess both MetAP1 and MetAP2, allowing MetAP1 to compensate for the inhibition of MetAP2 by fumagillin, many microsporidian species lack MetAP1. frontiersin.orgnih.govnih.gov This makes the inhibition of their sole MetAP2 enzyme by fumagillin a lethal event for the parasite. frontiersin.orgnih.gov
Modulation of Parasite Growth, Replication, and Cellular Processes
By inhibiting MetAP2, fumagillin disrupts essential cellular processes within the parasite, ultimately hindering its growth and replication. patsnap.compatsnap.com The inability to properly process proteins affects a wide range of cellular functions. In microsporidia, for instance, fumagillin has been shown to inhibit spore germination and proliferation. patsnap.com Research on Encephalitozoon cuniculi demonstrated that fumagillin inhibits the parasite's replication in cell cultures. chemicalbook.comgoogle.com Furthermore, studies on honey bees infected with Nosema ceranae have shown that fumagillin suppresses the reproduction of this microsporidian parasite. plos.orgcabidigitallibrary.org
The disruption of protein maturation can also lead to alterations in cellular structures and metabolic pathways necessary for parasite survival. For example, fumagillin treatment has been observed to affect proteins involved in energy metabolism and structural components in honey bees, which could indirectly impact the progression of a parasitic infection. plos.org
Investigations into Antiparasitic Action Against Protozoal and Microsporidial Species in Controlled Studies
Fumagillin has been investigated for its efficacy against a range of protozoal and microsporidial species in various controlled studies. It has shown effectiveness against several species of microsporidia, including Enterocytozoon bieneusi, Encephalitozoon cuniculi, Encephalitozoon hellem, and Vittaforma corneae. frontiersin.orgnih.gov Fumagillin has been particularly noted for its activity against E. bieneusi, a common microsporidian parasite in immunocompromised individuals. frontiersin.orgnih.govchemicalbook.com
In addition to human pathogens, fumagillin is widely used in veterinary medicine, especially in apiculture, to control microsporidial infections in honey bees caused by Nosema apis and Nosema ceranae. chemicalbook.complos.orgmdpi.com It has also been tested for the treatment of microsporidiosis in fish. chemicalbook.com
| Parasite Species | Effect of Fumagillin | References |
| Enterocytozoon bieneusi | Effective against intestinal infections. | frontiersin.orgnih.govchemicalbook.com |
| Encephalitozoon cuniculi | Inhibits replication in cell culture. | frontiersin.orgnih.govchemicalbook.comgoogle.com |
| Encephalitozoon hellem | Effective against infections. | frontiersin.orgnih.govcolumbia.edu |
| Vittaforma corneae | Effective against infections. | frontiersin.orgnih.gov |
| Nosema apis | Suppresses reproduction in honey bees. | chemicalbook.comgoogle.complos.orgmdpi.com |
| Nosema ceranae | Suppresses reproduction in honey bees. | chemicalbook.complos.orgcabidigitallibrary.orgplos.org |
Interplay with Host-Parasite Microbiota in Experimental Models
The gut microbiota plays a crucial role in the host's immune response and can influence the outcome of parasitic infections. nih.govfrontiersin.org While direct studies on the specific interplay between fumagillin-bicyclohexylammonium, the host-parasite interaction, and the gut microbiota are limited, it is an area of growing interest. The gut microbial community can modulate the host's immune system, which in turn can affect the ability to control a parasitic infection. nih.gov Conversely, parasites can alter the composition of the gut microbiota. frontiersin.org The administration of an anti-parasitic agent like fumagillin could potentially influence this complex interplay, although the precise mechanisms and consequences require further investigation.
Exploration of Anti-Angiogenic Activity
Beyond its anti-parasitic effects, fumagillin is a potent inhibitor of angiogenesis, the formation of new blood vessels. patsnap.compatsnap.comncats.io This activity has been a major focus of research, particularly in the context of cancer therapy. patsnap.comncats.ioncats.io
Molecular Pathways Implicated in Angiogenesis Inhibition
The anti-angiogenic properties of fumagillin are also directly linked to its inhibition of MetAP2. patsnap.compatsnap.com Endothelial cells, which line the blood vessels, are crucial for angiogenesis. Fumagillin's inhibition of MetAP2 in these cells hampers their proliferation and migration, which are essential steps in the formation of new blood vessels. patsnap.com By disrupting this process, fumagillin can effectively cut off the blood supply that tumors and other rapidly proliferating tissues need to grow. patsnap.compatsnap.com
Research has shown that fumagillin can inhibit tube formation in blood vessel organ culture assays and decrease tumor growth and metastasis in animal models of cancer. chemicalbook.com While MetAP2 is a primary target, some studies suggest that other mechanisms might also contribute to fumagillin's anti-angiogenic effects, as the compound was still effective in inhibiting endothelial cell growth even after MetAP2 was depleted. researchgate.net
Cellular Responses and Tissue-Level Effects on Angiogenesis in vitro
Fumagillin bicyclohexylammonium exerts potent anti-angiogenic effects by directly targeting endothelial cells, the primary cells involved in the formation of new blood vessels. In vitro studies have consistently demonstrated that fumagillin and its analogs inhibit the proliferation and migration of endothelial cells, which are fundamental processes in angiogenesis. patsnap.com The compound's primary molecular target is Methionine Aminopeptidase 2 (MetAP2), an enzyme it inhibits through irreversible covalent binding. patsnap.commdpi.com This inhibition disrupts essential post-translational protein modifications, leading to a cytostatic effect on a variety of cell types, particularly endothelial cells. patsnap.comnih.gov
The primary cellular response to fumagillin is an arrest of the cell cycle in the late G1 phase. researchgate.netnih.gov Research on the fumagillin analog TNP-470 has elucidated the downstream molecular pathway of this G1 arrest. Inhibition of MetAP2 by the compound leads to an upregulation of the tumor suppressor protein p53, which in turn activates the expression of p21WAF1/CIP1, a cyclin-dependent kinase inhibitor. nih.gov This cascade ultimately prevents the phosphorylation of the retinoblastoma protein (pRB) and blocks the activity of cyclin E-Cdk2, a key complex for G1/S phase transition, thereby halting cell proliferation. nih.gov
The sensitivity of endothelial cells to fumagillin is notably high. For instance, Human Umbilical Vein Endothelial Cells (HUVECs) exhibit significant sensitivity, which corresponds with their low endogenous mRNA levels of MetAP enzymes. nih.gov This suggests that cells with lower baseline levels of the target enzyme are more susceptible to its inhibition. nih.gov
Table 1: Summary of Fumagillin's In Vitro Effects on Endothelial Cells
| Cellular Process | Effect | Molecular Consequence |
| Proliferation | Inhibition | Arrest of the cell cycle in the G1 phase. researchgate.netnih.gov |
| Migration | Inhibition | Hampering of endothelial cell movement. patsnap.com |
| Enzyme Activity | Irreversible Inhibition | Covalent binding to the active site of MetAP2. patsnap.commdpi.com |
| Gene Expression | Upregulation | Increased expression of p53 and p21WAF1/CIP1. nih.gov |
Identification and Characterization of Novel Biological Targets
While MetAP2 is the canonical and most well-characterized target of fumagillin, a growing body of evidence suggests that its biological activity may not be exclusively mediated by MetAP2 inhibition. nih.govresearchgate.net Studies have shown that even after the depletion of MetAP2 using siRNA, endothelial cells remain sensitive to the inhibitory effects of fumagillin. nih.govresearchgate.net This crucial finding indicates that the anti-proliferative effects are not solely dependent on the presence or function of MetAP2, pointing toward the existence of other biological interactions and targets. nih.gov
Enzymatic and Non-Enzymatic Interactions Beyond MetAP2
Research has begun to uncover interactions that contribute to fumagillin's activity profile beyond its primary enzymatic target.
Interaction with MetAP1: Fumagillin is highly selective for MetAP2 and is a weak inhibitor of its cytosolic counterpart, Methionine Aminopeptidase 1 (MetAP1). researchgate.netnih.gov However, the cellular level of MetAP1 plays a critical role in determining sensitivity to fumagillin. nih.gov In mammalian cells, which possess both enzymes, MetAP1 can partially compensate for the fumagillin-induced loss of MetAP2 function. nih.govfrontiersin.org Consequently, cell sensitivity to fumagillin has been shown to correlate with the levels of both MetAP enzymes, with MetAP1 levels being a particularly key factor. nih.gov In contrast, organisms that naturally lack the MetAP1 gene, such as microsporidia, are exceptionally vulnerable to fumagillin because they have no compensatory mechanism for the inhibition of their essential MetAP2 enzyme. frontiersin.orgnih.gov
Non-Enzymatic Inhibition of ERK1/2: Evidence points to a non-enzymatic inhibitory effect of fumagillin on the activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2). researchgate.net The ERK signaling pathway is a central regulator of cell proliferation, differentiation, and survival, and its inhibition represents a significant non-MetAP2-related mechanism contributing to fumagillin's anti-proliferative and anti-angiogenic effects. researchgate.net
Iv. Preclinical Research Models and Methodologies
Advanced In Vitro Model Systems for Compound Evaluation
In vitro studies have been fundamental in the initial screening and mechanistic understanding of fumagillin (B1674178) and its analogues. These models range from traditional two-dimensional cell cultures to more complex systems designed to better mimic physiological conditions.
Traditional 2D cell culture has been a primary tool for the initial assessment of the biological activity of fumagillin. These platforms have been instrumental in demonstrating the compound's inhibitory effects on the proliferation of various cell types, particularly endothelial cells, which are crucial for the process of angiogenesis.
Human Umbilical Vein Endothelial Cells (HUVECs) have been a common model for these initial screenings. Studies have shown that fumagillin significantly inhibits the proliferation of HUVECs at nanomolar concentrations. moleculardevices.com In one study, treatment with 10 nM fumagillin resulted in a significant inhibition of HUVEC proliferation. moleculardevices.com Microarray analysis of fumagillin-treated HUVECs revealed the downregulation of 143 genes involved in cell proliferation, migration, adhesion, and transcription, providing insight into the molecular mechanisms behind its anti-angiogenic effects. medindia.net
Beyond endothelial cells, the compound's activity has been assessed against various cancer cell lines. However, research has indicated that fumagillin's inhibitory effect is not specific to endothelial cells, as it also inhibits the proliferation of other cell types within the same concentration range. researchgate.net For instance, the IC50 value of fumagillin for the human breast cancer cell line MDA-MB-231 was found to be significantly lower than that of its analogue TNP-470, suggesting potent activity against this cancer cell type. researchgate.net Fumagillin has also been shown to inhibit the in vitro proliferation of colorectal cancer cells. medindia.net
| Cell Line | Cell Type | IC50 Value | Reference |
|---|---|---|---|
| HUVEC | Human Umbilical Vein Endothelial Cells | Low nM range | moleculardevices.com |
| MDA-MB-231 | Human Breast Cancer | Reported to be four orders of magnitude lower than TNP-470 | researchgate.net |
| A549 | Human Lung Carcinoma | Activity demonstrated | nih.gov |
| RAW 264.7 | Mouse Macrophage | Activity demonstrated | nih.gov |
While foundational, 2D cell cultures lack the complex cell-cell and cell-matrix interactions of in vivo tissues. nih.gov Advanced 3D in vitro models, such as spheroids, organoids, and microfluidic systems, offer a more physiologically relevant environment for drug evaluation. mdpi.comsigmaaldrich.com However, specific studies detailing the evaluation of Fumagillinbicyclohexylammonium using these advanced 3D platforms are not extensively reported in the available literature. The potential application of these models is significant and warrants discussion.
Multicellular tumor spheroids and patient-derived organoids are 3D culture systems that better mimic the architecture, microenvironment, and heterogeneity of solid tumors. nih.govnih.gov These models develop gradients of oxygen and nutrients, creating proliferative, quiescent, and necrotic zones similar to those found in vivo, which can significantly influence drug penetration and efficacy. nih.gov
For an anti-angiogenic agent like fumagillin, these models would be invaluable. Co-culturing tumor spheroids or organoids with endothelial cells could provide a powerful platform to study the inhibition of tumor-induced angiogenesis. nih.gov Furthermore, patient-derived organoids could be used to explore the compound's efficacy across different tumor types and individual patient samples, paving the way for personalized medicine approaches. researchgate.net
Microfluidic and organ-on-a-chip platforms represent the next frontier in in vitro modeling, allowing for the precise control of the cellular microenvironment, including fluid flow and mechanical cues. nih.govnih.govfluigent.com These systems are particularly well-suited for studying angiogenesis. moleculardevices.comnih.govnih.gov "Vessel-on-a-chip" models, where endothelial cells form perfusable micro-vessels within a hydrogel matrix, can be used to directly visualize and quantify the anti-angiogenic effects of compounds like fumagillin in a dynamic, more physiologically realistic setting. medindia.netmimetas.com
Such platforms could be used for high-throughput screening to identify novel anti-angiogenic compounds and to study the specific steps of the angiogenic cascade that are inhibited by fumagillin, from endothelial cell sprouting to vessel stabilization. nih.govmimetas.com The integration of these advanced models into the preclinical evaluation pipeline for fumagillin-class inhibitors could provide more predictive data on efficacy and potential toxicities prior to in vivo studies. mdpi.com
A critical aspect of preclinical research is to confirm that a compound interacts with its intended molecular target within a cellular context. conceptlifesciences.com For fumagillin and its analogues, the primary molecular target has been unequivocally identified as methionine aminopeptidase (B13392206) 2 (MetAP2), a metalloprotease involved in the post-translational processing of new proteins. researchgate.netnih.gov
Biochemical assays using purified recombinant MetAP2 have been central to understanding this interaction. nih.gov These assays demonstrated that fumagillin and its analogues are potent inhibitors of MetAP2's enzymatic activity. nih.govnih.gov The mechanism of inhibition is through a highly specific, irreversible covalent modification. Fumagillin's spiroepoxide moiety covalently binds to a specific histidine residue (His-231) in the active site of MetAP2, leading to the permanent inactivation of the enzyme. moleculardevices.com This specificity is highlighted by the fact that fumagillin does not inhibit the closely related MetAP1 isoform. nih.gov
To confirm this target engagement in a more complex biological environment, cell-based assays have been employed. One innovative approach involved the synthesis of a biotin-conjugated fumagillin derivative. nih.gov Using this probe in a "near-Western blot" assay with endothelial cell lysates, researchers were able to visualize the covalent binding of fumagillin to its target protein, which was identified as a 67-kDa protein, later confirmed to be MetAP2. nih.gov
Pathway analysis has linked the inhibition of MetAP2 to downstream effects on the cell cycle. The inactivation of MetAP2 disrupts the N-terminal processing of proteins crucial for cell cycle regulation, leading to cell cycle arrest in the late G1 phase and a cytostatic effect on proliferating endothelial cells. nih.govresearchgate.net
Development and Application of Three-Dimensional (3D) In Vitro Models
In Vivo Non-Human Animal Models for Efficacy and Pharmacodynamic Studies
In vivo animal models are indispensable for evaluating the efficacy and pharmacodynamic properties of drug candidates in a complex, living system. nih.govwuxibiology.com Several non-human animal models have been utilized to demonstrate the anti-angiogenic and therapeutic potential of fumagillin.
One of the key applications has been in oncology. In a study using severe combined immunodeficiency (SCID) mice bearing colorectal cancer xenografts, treatment with fumagillin resulted in a smaller tumor mass, fewer pulmonary metastases, and lower microvessel density compared to control animals. medindia.net Another model involved the use of Vx-2 adenocarcinoma in rabbits. In this study, αvβ3-targeted fumagillin nanoparticles were administered, leading to a significant reduction in tumor volume compared to controls. nih.gov This targeted delivery approach allowed for a marked anti-angiogenic effect at minute drug doses. nih.gov The anti-tumor efficacy of fumagillin and its analogues has been demonstrated in a wide variety of cancer models in rodents, including syngeneic and human xenograft models. nih.gov
The anti-angiogenic activity of fumagillin has also been directly assessed using models like the rat corneal micropocket assay. researchgate.net This assay allows for the quantitative evaluation of new blood vessel growth in the naturally avascular cornea in response to an angiogenic stimulus, providing a clear window to observe the inhibitory effects of test compounds. researchgate.net
Beyond cancer, fumagillin has been evaluated in a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve. moleculardevices.com Intrathecal administration of fumagillin significantly ameliorated pain behaviors (thermal hyperalgesia and mechanical allodynia). moleculardevices.com The therapeutic effect was linked to the suppression of peripheral neuropathy-induced central angiogenesis and neuroinflammation in the spinal cord. moleculardevices.com Fumagillin treatment reduced the expression of angiogenic factors and inflammatory cytokines like TNF-α and IL-6. moleculardevices.com
| Animal Model | Disease/Condition | Key Pharmacodynamic Findings | Reference |
|---|---|---|---|
| SCID Mice | Colorectal Cancer Xenograft | Reduced tumor mass, fewer pulmonary metastases, lower microvessel density. | medindia.net |
| Rabbits | Vx-2 Adenocarcinoma | Diminished neovasculature development, reduced tumor growth with targeted nanoparticle delivery. | nih.gov |
| Rats | Chronic Constriction Injury (Neuropathic Pain) | Ameliorated thermal hyperalgesia and mechanical allodynia; suppressed spinal angiogenesis and neuroinflammation. | moleculardevices.com |
| Rats | Corneal Micropocket Assay (Angiogenesis) | Demonstrated in vivo anti-angiogenic effects. | researchgate.net |
| Athymic Mice | Microsporidiosis (V. corneae infection) | Prolonged survival compared to untreated controls. | nih.gov |
Establishment and Validation of Relevant Non-Human Disease Models
The study of this compound and related compounds in a preclinical setting has necessitated the use of various non-human disease models that mimic microsporidial infections observed in humans. Among the most relevant is the rabbit model of Encephalitozoon cuniculi infection. E. cuniculi is an obligate intracellular microsporidian parasite that can cause significant disease in rabbits, affecting the central nervous system (CNS), kidneys, and eyes. mdpi.comvettimes.comrabbitwelfare.co.uk This model is particularly valuable as E. cuniculi is also a pathogen in humans, especially in immunocompromised individuals.
The establishment of this model typically involves the experimental infection of rabbits with E. cuniculi spores. Transmission of the parasite in rabbits occurs both horizontally, through the ingestion of spore-contaminated urine, and vertically from a doe to her offspring during pregnancy. rabbitwelfare.co.uk Following infection, the parasite disseminates to various organs, including the brain, kidneys, and liver, leading to inflammation and clinical signs that can be monitored and assessed.
Validation of the rabbit model for encephalitozoonosis involves the characterization of the clinical and pathological progression of the disease. Clinical signs in infected rabbits can include neurological deficits such as head tilt, ataxia, and seizures, as well as renal dysfunction and ocular lesions like cataracts and uveitis. mdpi.comrabbitwelfare.co.uk Diagnosis in these models is confirmed through serological tests to detect antibodies against E. cuniculi and molecular techniques like PCR to detect parasitic DNA in tissues and bodily fluids. vettimes.com Histopathological examination of affected organs reveals characteristic lesions and the presence of the parasite, further validating the model's relevance to human disease.
Another significant model is the athymic (immunodeficient) mouse model, which is highly susceptible to various microsporidia species. These mice can be experimentally infected with human microsporidia, such as Vittaforma corneae, to study the pathogenesis of disseminated microsporidiosis and to evaluate the efficacy of antimicrobial agents. The validation of this model relies on the consistent development of infection and disease pathology that reflects the condition in immunocompromised human patients.
The following table summarizes key aspects of the established rabbit model of E. cuniculi infection:
| Model Characteristic | Description |
| Animal Model | Domestic Rabbit (Oryctolagus cuniculus) |
| Pathogen | Encephalitozoon cuniculi |
| Route of Infection | Oral ingestion of spores, vertical transmission |
| Key Clinical Signs | Neurological (head tilt, ataxia), renal dysfunction, ocular lesions |
| Diagnostic Validation | Serology (antibody detection), PCR (parasite DNA), Histopathology |
Preclinical Efficacy Assessment in Non-Human Pathogen-Infected Models
The preclinical efficacy of fumagillin, the active component of this compound, has been evaluated in a range of non-human models infected with various pathogenic microsporidia. These studies have been crucial in demonstrating the compound's potential as an anti-microsporidial agent.
In vitro studies have provided the foundational evidence for fumagillin's activity. For instance, in cell cultures infected with Encephalitozoon cuniculi, fumagillin has been shown to inhibit the multiplication of the parasite. nih.gov When introduced into the culture medium, fumagillin effectively blocks parasite replication within 48 hours. nih.gov
In vivo efficacy has been demonstrated in the athymic mouse model. When these immunodeficient mice are infected with Vittaforma corneae, treatment with fumagillin has been shown to significantly prolong their survival compared to untreated controls. This indicates that fumagillin can effectively control the proliferation of the parasite in a living organism.
The following table presents a summary of the preclinical efficacy findings for fumagillin in various non-human models:
| Model System | Pathogen | Key Efficacy Finding |
| Rabbit Kidney Cell Culture | Encephalitozoon cuniculi | Inhibition of parasite multiplication. nih.gov |
| Athymic Mouse | Vittaforma corneae | Prolonged survival of infected mice. |
| Caenorhabditis elegans | Nematocida parisii | Prevention of infection-induced reduction in progeny. |
| Zebrafish (Danio rerio) | Pseudoloma neurophilia | Investigated for limiting or eradicating infection. cornell.edunih.gov |
It is important to note that while fumagillin has shown efficacy in these models, the outcomes can be species- and pathogen-dependent. For example, a study in zebrafish infected with Pseudoloma neurophilia investigated the efficacy of oral fumagillin, but the results did not show a statistically significant reduction in pathogen prevalence at all time points, highlighting the need for further research to optimize treatment strategies in different host-pathogen systems. nih.gov
Pharmacodynamic Biomarker Analysis in Preclinical Animal Investigations
Pharmacodynamic (PD) biomarkers are crucial for understanding the mechanism of action of a drug and for assessing its biological effects in preclinical models. nih.govfda.govresearchgate.netyoutube.com For fumagillin, the primary pharmacodynamic biomarker is the inhibition of its molecular target, methionine aminopeptidase 2 (MetAP2). nih.govpnas.orgnih.govnih.govsyndevrx.compnas.orgnih.govmdpi.commdpi.comfrontiersin.orgnih.govnih.gov
MetAP2 is an essential enzyme for the growth and proliferation of both eukaryotic host cells and microsporidia. Fumagillin covalently binds to and irreversibly inhibits MetAP2, thereby exerting its anti-proliferative effects. nih.govpnas.orgpnas.orgmdpi.comnih.gov The inhibition of MetAP2 can be measured in preclinical studies using various assays. In vitro enzymatic assays can quantify the direct inhibitory effect of fumagillin on MetAP2 activity. pnas.org In vivo, the inhibition of MetAP2 can be assessed by measuring the downstream effects on cellular processes such as proliferation and angiogenesis.
While direct measurement of MetAP2 inhibition is a key PD biomarker, other more readily measurable endpoints are often used in preclinical efficacy studies to reflect the pharmacodynamic activity of fumagillin. These include:
Parasite Load: A reduction in the number of microsporidian spores in tissues or bodily fluids is a direct indicator of the drug's anti-parasitic effect. This can be quantified using techniques such as quantitative PCR (qPCR) or by microscopic examination of tissue sections.
Clinical Score Improvement: In models that exhibit clear clinical signs of disease, such as the rabbit model of encephalitozoonosis, a reduction in the severity of these signs (e.g., improvement in neurological function) serves as a valuable pharmacodynamic measure of treatment efficacy.
The following table summarizes the key pharmacodynamic biomarkers used in the preclinical assessment of fumagillin:
| Biomarker | Method of Analysis | Relevance |
| MetAP2 Inhibition | In vitro enzymatic assays, In vivo assessment of downstream effects | Direct measure of the drug's mechanism of action. nih.govpnas.orgpnas.orgmdpi.comnih.gov |
| Parasite Load | Quantitative PCR (qPCR), Histopathology | Quantifies the direct anti-parasitic activity of the drug. |
| Host Survival Rate | Monitoring of survival in lethal infection models | Indicates the overall therapeutic efficacy of the treatment. |
| Clinical Improvement | Scoring of clinical signs (e.g., neurological, renal) | Assesses the functional benefit of the treatment in disease models. |
Utility of Non-Mammalian Models in Early Translational Research
Non-mammalian models have emerged as powerful tools in the early stages of translational research for infectious diseases due to their amenability to high-throughput screening and the conservation of key biological pathways with mammals. nih.govmdpi.comwustl.edunih.govbiorxiv.org For the study of anti-microsporidial compounds like fumagillin, the nematode Caenorhabditis elegans and the zebrafish (Danio rerio) have proven to be particularly useful.
Caenorhabditis elegans serves as an excellent model for high-throughput screening of compounds against microsporidia. nih.govmdpi.comwustl.edunih.govbiorxiv.org C. elegans can be infected with its natural microsporidian pathogen, Nematocida parisii. The infection leads to a reduction in the worms' progeny, a phenotype that can be easily scored in a high-throughput format. This system allows for the rapid screening of large compound libraries to identify potential inhibitors of microsporidia infection. Fumagillin has been used as a positive control in such screens, demonstrating its ability to rescue the progeny-reduction phenotype caused by the infection.
The zebrafish model offers another valuable platform for in vivo efficacy and toxicity testing of anti-microsporidial agents. cornell.edunih.govyoutube.comtandfonline.comresearchgate.netdovepress.com Zebrafish can be infected with microsporidia such as Pseudoloma neurophilia, which causes a chronic infection of the nervous system and muscle. cornell.edunih.gov The transparency of zebrafish embryos and larvae allows for real-time visualization of infection progression and the effects of drug treatment. Studies have utilized the zebrafish model to assess the efficacy of fumagillin in treating microsporidiosis, providing insights into its potential therapeutic use in a vertebrate host. cornell.edunih.gov
The advantages of using these non-mammalian models in early translational research are summarized in the table below:
| Model Organism | Pathogen | Key Advantages | Application in Fumagillin Research |
| Caenorhabditis elegans | Nematocida parisii | High-throughput screening capability, short life cycle, genetic tractability. nih.govmdpi.comwustl.edunih.govbiorxiv.org | Used as a positive control in drug screens for anti-microsporidial compounds. |
| Zebrafish (Danio rerio) | Pseudoloma neurophilia | Vertebrate model with conserved biological pathways, optical transparency of embryos/larvae. cornell.edunih.govyoutube.comtandfonline.comresearchgate.netdovepress.com | Efficacy testing of fumagillin in a vertebrate host infection model. cornell.edunih.gov |
The use of these non-mammalian models accelerates the drug discovery process by enabling the rapid identification and characterization of promising anti-microsporidial compounds before moving on to more complex and costly mammalian studies.
V. Formulation and Delivery Strategies for Research Compounds
Research into Formulation Approaches to Optimize Compound Delivery
The primary goals for formulating fumagillin (B1674178) and its analogues in a research context are to overcome its low aqueous solubility, improve its short biological half-life, and enable targeted delivery to specific experimental systems. nih.govnih.gov
Native fumagillin is a highly hydrophobic and unstable compound, which limits its utility in experimental aqueous systems and contributes to poor bioavailability. acs.orgnih.gov The dicyclohexylamine (B1670486) salt form, fumagillinbicyclohexylammonium, represents a basic strategy to improve solubility and stability over the parent compound. fao.org However, more advanced methods are often required for consistent and effective delivery in research models.
One major approach involves the use of complexation and encapsulation technologies.
Polymeric Micelles: To address the poor oral availability of fumagillin analogues like TNP-470, researchers have developed nanopolymeric micelles. nih.gov For instance, TNP-470 was conjugated with monomethoxy-polyethylene glycol–polylactic acid (mPEG-PLA) to create a formulation named Lodamin. nih.govaacrjournals.org This self-assembling conjugate places the hydrophobic TNP-470 in the core of the micelle, shielding it and enhancing its solubility and stability, which allows for intestinal absorption in experimental models. nih.govaacrjournals.org
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides known to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability. researchgate.netnih.gov This strategy has been investigated for fumagillin derivatives to improve their properties for research applications. google.com The formation of a cyclodextrin-drug complex can enhance the dissolution rate and subsequent diffusion across biological membranes in experimental setups. researchgate.netnih.gov
These strategies aim to increase the apparent solubility of the compound in aqueous media, a critical factor for achieving uniform and predictable concentrations in in vitro and in vivo experimental systems.
For many research applications, particularly in studies of angiogenesis, it is desirable to deliver fumagillin or its analogues directly to the site of action, such as proliferating endothelial cells. nih.gov This minimizes off-target effects and allows for the study of localized phenomena.
Nanoparticle (NP) platforms are a primary focus for the advanced delivery of fumagillin compounds in research settings. acs.orgdovepress.comjneonatalsurg.com These systems can protect the encapsulated compound, control its release, and be decorated with targeting ligands for site-specific delivery. jneonatalsurg.comnih.gov
Perfluorocarbon (PFC) Nanoparticles: αvβ3-integrin-targeted PFC nanoparticles have been extensively studied for delivering fumagillin and its prodrugs. acs.orgnih.gov The compound is entrapped within the phospholipid surfactant layer of the nanoparticle. nih.govresearchgate.net These nanoparticles, typically around 200-250 nm in diameter, can be engineered to specifically bind to integrins expressed on angiogenic endothelial cells, facilitating targeted delivery in preclinical models of arthritis and cancer. acs.orgnih.gov This targeted approach, termed "contact-facilitated drug delivery," allows for the transfer of the drug from the nanoparticle to the target cell membrane upon binding, enhancing local compound concentration. nih.govthno.org
Polymeric Nanoparticles: As mentioned, copolymers like poly(ethylene-glycol)-poly(lactic)acid (PEG-PLA) can self-assemble into micelles that encapsulate TNP-470. aacrjournals.org These nanoparticles, with sizes ranging from 10-100 nm, serve to protect the compound from degradation and facilitate its absorption and accumulation in specific tissues, like tumors, in animal research models. nih.govaacrjournals.org
Below is a table summarizing characteristics of nanoparticle systems developed for fumagillin analogue delivery in research.
| Delivery System | Compound | Nanoparticle Type | Size | Key Research Finding | Reference |
| Lodamin | TNP-470 | mPEG-PLA Polymeric Micelle | 10-100 nm | Enables oral absorption and selective tumor accumulation in animal models. | nih.govaacrjournals.org |
| Fum-PD NP | Fumagillin-Prodrug | αvβ3-Targeted PFC Nanoparticle | ~252 nm | Delivers prodrug specifically to neovasculature in a mouse arthritis model. | acs.orgnih.gov |
| Fumagillin NP | Fumagillin | αvβ3-Targeted PFC Nanoparticle | ~200 nm | Prolongs half-life and allows for targeted antiangiogenic effects in rabbit tumor models at very low compound levels. | nih.govnih.gov |
A major limitation of fumagillin and its early analogues like TNP-470 for research is their very short biological half-life, often measured in minutes to about an hour. nih.govnih.gov This necessitates frequent administration in preclinical studies to maintain effective concentrations. Advanced delivery systems are designed to provide sustained release, prolonging the compound's presence and effect.
Nanoparticle Formulations: Incorporating fumagillin into the surfactant layer of PFC nanoparticles significantly extends its circulatory half-life from a few minutes to several hours. nih.gov Similarly, the release kinetics of TNP-470 from PEG-PLA micelles showed a slow, sustained release for up to 28 days in in vitro experiments at physiological pH. aacrjournals.org This sustained-release characteristic is crucial for long-term preclinical investigations, as it allows for reduced dosing frequency while maintaining a steady compound exposure at the target site. drug-dev.comresearchgate.net
Prodrug Approaches: As detailed in the following section, converting fumagillin into a prodrug that is stably incorporated into a nanoparticle represents another key strategy. The release of the active compound is then dependent on enzymatic cleavage at the target site, providing a mechanism for controlled and sustained local availability. nih.govthno.org
Prodrug Design and Biotransformation Studies for Research Enhancement
Prodrug design is an advanced chemical strategy used to overcome inherent limitations of a parent compound, such as instability or poor delivery characteristics. acs.orgnih.gov For fumagillin, this approach has been critical in developing more robust molecules for research.
Native fumagillin is known to be unstable, particularly its susceptibility to photodegradation and hydrolysis, which complicates its handling and use in experiments. acs.orgnih.govnih.gov Furthermore, when simply entrapped in nanoparticles, the compound can be lost prematurely from the carrier during circulation. thno.org
To address these issues, researchers have rationally designed lipase-labile fumagillin prodrugs (Fum-PD). acs.orgnih.gov
Synthesis and Mechanism: The synthesis involves saponifying the fumagillin dicyclohexylamine salt to its core alcohol, fumagillol (B1674179), which is then esterified with a specialized phospholipid like 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAzPC). acs.orgnih.govresearchgate.net This creates a fumagillin prodrug where the active molecule is covalently linked at the Sn-2 position of a phospholipid.
Improved Stability: This prodrug form eliminates the photoinstability associated with native fumagillin. acs.orgnih.gov The covalent linkage also ensures the prodrug is stably retained within the lipid membrane of a nanoparticle carrier, preventing the premature release that was observed with non-covalently entrapped fumagillin. nih.govthno.org
Targeted Biotransformation: The prodrug is designed to be cleaved by intracellular phospholipase enzymes. thno.orgmdpi.com When the nanoparticle carrier delivers the Fum-PD to the target cell membrane, the prodrug is transferred into the cell. mdpi.com Inside the cell, cytosolic phospholipases cleave the ester bond at the Sn-2 position, releasing the active fumagillin compound directly within the target cell, thereby enhancing its site-specific activity in experimental models. thno.orgnih.gov
This prodrug strategy, combined with targeted nanoparticle delivery, provides a sophisticated system for preclinical investigations, ensuring the compound remains stable and inert until it reaches its intended site of action. acs.orgnih.govthno.org
2 Investigation of Metabolic Activation Pathways of Prodrugs in Biological Systems
The conversion of a prodrug to its active pharmacological agent is a critical step that influences its therapeutic efficacy. For fumagillin, a potent anti-angiogenic compound, prodrug strategies have been developed to enhance its stability and delivery. acs.orgresearchgate.net The metabolic activation of these prodrugs is a key area of investigation.
One prominent strategy involves the creation of a lipase-labile fumagillin prodrug (Fum-PD). acs.org This approach was designed to overcome the inherent chemical and photo-instability of the parent compound. acs.orgresearchgate.net The prodrug is designed to be stable in circulation but becomes activated by lipases, which are enzymes prevalent at sites of inflammation and in cancer tissues. researchgate.netmdpi.com
Specifically, a phospholipid-based fumagillin prodrug has been synthesized. mdpi.com In this design, the fumagillin molecule is modified and linked to the sn-2 position of a phospholipid. mdpi.comresearchgate.net This strategic placement makes the prodrug a substrate for phospholipase A2 (PLA2), an enzyme that is overexpressed in many pathological conditions, including cancer and inflammatory diseases. researchgate.netmdpi.com The activation mechanism involves the enzymatic cleavage of the fumagillin moiety from the phospholipid backbone by intracellular PLA2, releasing the active drug within the target cell. mdpi.comresearchgate.net
Research has shown that this targeted activation is part of a "contact-facilitated drug delivery" mechanism when the prodrug is incorporated into nanoparticles. mdpi.comnih.gov These nanoparticles bind to the target cell, and through a process of hemifusion between the nanoparticle and the cell membrane, the phospholipid-fumagillin prodrug is transferred into the cell's outer leaflet. Subsequently, it is translocated to the inner leaflet where it can be acted upon by cytosolic PLA2. mdpi.comnih.gov
Furthermore, studies have revealed an indirect pathway of metabolic influence. The fumagillin prodrug, upon delivery to endothelial cells, can induce the production of endothelial nitric oxide (NO). acs.orgnih.gov This NO, in turn, can activate AMP-activated protein kinase (AMPK) in neighboring macrophages. acs.orgnih.gov The activation of AMPK is a key step that modulates the inflammatory response of these macrophages. acs.orgnih.gov This indicates that the metabolic effects of the fumagillin prodrug extend beyond simple conversion to the active form and can trigger signaling cascades in surrounding cells. acs.orgresearchgate.net
Development of Advanced Delivery Systems for Targeted Research Applications
3 Preclinical Pharmacokinetic and Pharmacodynamic Evaluation of Prodrugs
Preclinical studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the pharmacological effects, of new drug formulations. For fumagillin prodrugs, these evaluations have been crucial in demonstrating their potential advantages over the parent compound.
A significant challenge with native fumagillin is its rapid clearance from the bloodstream and premature loss when incorporated into delivery systems like nanoparticles. nih.govnih.gov Pharmacokinetic tracking of nanoparticles containing native fumagillin revealed a substantial loss of the drug during circulation, even before reaching the target tissue. nih.gov To address this, a lipase-labile sn-2 fumagillin prodrug was developed. This prodrug design significantly improved the retention of the compound within lipid-encapsulated nanoparticles during circulation. researchgate.netnih.gov
Table 1: Effect of Fum-PD Nanoparticles on Arthritis Progression in a Mouse Model
| Treatment Group | Change in Ankle Thickness (mm) | Arthritis Score |
|---|---|---|
| Control NP | Baseline | Baseline |
| Fum-PD NP | Decreased | Decreased |
Data derived from studies on the KRN serum-induced arthritis model. acs.org
Further investigation into the mechanism of action revealed that the anti-inflammatory effects were mediated by the local production of endothelial nitric oxide (NO). acs.orgnih.gov This led to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the NF-κB signaling pathway, a key regulator of inflammation. acs.orgnih.govresearchgate.net This was evidenced by the reversal of the suppressive effects on inflammation when a nitric oxide synthase inhibitor was co-administered. nih.gov
In cancer models, the anti-angiogenic properties of fumagillin prodrugs have been a primary focus. In a rabbit Vx2 tumor model, αvβ3-targeted nanoparticles with the fumagillin prodrug (αvβ3-Fum-PD-NP) demonstrated effective anti-angiogenic therapy. nih.gov The treatment resulted in decreased tumor angiogenesis, which was confirmed through magnetic resonance molecular imaging and histopathology, and also led to reduced tumor cell proliferation. nih.gov In vitro studies further supported these findings, showing that αvβ3-Fum-PD NP reduced endothelial cell viability and their ability to form tube-like structures, a hallmark of angiogenesis. nih.gov
Table 2: In Vitro Effects of Fumagillin Prodrug Nanoparticles
| Assay | Cell Type | Effect of αvβ3-Fum-PD NP |
|---|---|---|
| Viability | Endothelial Cells | Reduced (p<0.05) |
| Tube Formation | Endothelial Cells | Reduced (p<0.05) |
| Viability | Macrophages | No Impact |
Data from in vitro evaluations of αvβ3-Fum-PD NP. nih.gov
These preclinical evaluations highlight the improved pharmacokinetic profile and potent pharmacodynamic effects of fumagillin prodrugs, particularly when combined with targeted nanoparticle delivery systems. The ability to achieve therapeutic efficacy at a fraction of the dosage required for related clinical analogues like TNP-470 underscores the potential of this approach. nih.govnih.gov
Vi. Advanced Analytical Characterization of Fumagillinbicyclohexylammonium and Its Biotransformation Products
Spectroscopic Methodologies for Comprehensive Structural and Quantitative Analysis
Spectroscopic techniques are indispensable for probing the molecular characteristics of fumagillin (B1674178). They provide detailed information on the molecule's atomic connectivity, functional groups, and electronic properties, which is essential for both structural confirmation and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
Specialized 2D NMR techniques are employed to map the intricate network of proton and carbon correlations within the molecule:
¹H-¹H Correlation Spectroscopy (COSY): Used to identify protons that are coupled to each other, helping to trace out the spin systems within the cyclohexane (B81311) ring and the long polyene chain.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, providing a clear map of each C-H bond.
Heteronuclear Multiple Bond Correlation (HMBC): Detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is critical for connecting different fragments of the molecule, such as linking the polyene chain to the cyclohexane ring via the ester carbonyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are close in space, which is vital for determining the relative stereochemistry of the molecule. hyphadiscovery.com
These advanced NMR methods, often performed on high-field instruments with cryogenic probes, allow for the complete and unambiguous assignment of fumagillin's complex molecular architecture, even with limited sample quantities. hyphadiscovery.com
Mass Spectrometry (MS) for Accurate Mass Determination and Metabolite Identification
Mass spectrometry (MS) is a highly sensitive and specific technique for determining the accurate mass of fumagillin and identifying its biotransformation products. pdx.edu High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is used to confirm the elemental composition of the parent molecule and its metabolites. researchgate.net
Fumagillin is typically analyzed using electrospray ionization (ESI) in positive mode. acs.org In this process, the molecule is protonated, forming the pseudomolecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to fragment this precursor ion, generating a characteristic pattern of product ions that serves as a structural fingerprint for confirmation and quantification. acs.org
Key biotransformation products identified using MS include compounds resulting from the hydrolysis of the molecule's unstable epoxide rings. acs.org For example, the formation of dihydroxyfumagillin occurs through the opening of an epoxide on the cyclohexane ring, and further hydrolysis of the ester linkage yields fumagillol (B1674179). acs.org These transformations are readily detected by the corresponding mass shifts in the resulting spectra.
| Ion / Adduct | m/z (Mass-to-Charge Ratio) | Description | Reference |
|---|---|---|---|
| [M+H]⁺ | 459.2 | Protonated molecule (precursor ion for MS/MS) | acs.org |
| [M+K]⁺ | 497 | Potassium adduct, used for confirmation | acs.org |
| Fragment | 427 | Confirmation fragment | acs.org |
| Fragment | 233.3 | MS/MS product ion used for quantification | acs.org |
| Fragment | 215.3 | MS/MS product ion used for confirmation | acs.org |
| Fragment | 177.0 | MS/MS product ion used for quantification | acs.org |
| Fragment | 131 | MS/MS product ion used for quantification | acs.org |
| Fragment | 102.8 | MS/MS product ion used for confirmation | acs.org |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformation Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in the fumagillin molecule. These techniques are complementary, offering a comprehensive profile of the molecule's vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and has been used in the study of fumagillin's degradation products. acs.org Key functional groups in fumagillin that would produce strong IR absorption bands include the ester carbonyl (C=O) group, the carboxylic acid (O-H and C=O), the ether linkage (C-O-C) of the methoxy group and epoxides, and C-H bonds in the aliphatic ring and polyene chain.
Raman Spectroscopy: Raman spectroscopy is highly effective for detecting non-polar bonds and symmetric vibrations. This makes it well-suited for characterizing the carbon-carbon double bonds (C=C) of the conjugated polyene system in fumagillin's side chain, which are crucial to its chromophore. The C-C backbone of the cyclohexane ring would also be Raman active. The complementary nature of IR and Raman allows for a more complete structural characterization than either technique alone. nih.gov
While specific, detailed IR and Raman spectral data for fumagillin are not extensively published in common literature, the techniques are fundamental for confirming the presence of its key chemical functionalities and for studying conformational changes.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Quantitative and Interaction Studies
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a primary method for the quantitative analysis of fumagillin. The molecule's acidic portion contains a decatetraenedioic acid chain, which acts as a strong chromophore, responsible for significant light absorption in the UV range. acs.org
This property is leveraged in quantitative methods, where fumagillin concentration is determined by measuring its absorbance at specific wavelengths. The absorption spectrum of fumagillin typically shows two distinct maxima. acs.org
| Spectroscopic Parameter | Wavelength | Application | Reference |
|---|---|---|---|
| Absorption Maximum 1 (λmax) | ~335 nm | Quantitative analysis, slightly higher absorption | acs.orghyphadiscovery.com |
| Absorption Maximum 2 (λmax) | ~350 nm | Commonly used for quantitative analysis due to higher selectivity | acs.orghyphadiscovery.com |
Fluorescence spectroscopy, a related technique, is generally more sensitive and specific than UV-Vis absorbance. acs.org While not as commonly reported for routine fumagillin analysis, it could be a powerful tool for specific quantification in complex mixtures or for studying interactions between fumagillin and biological targets, provided the molecule or its derivatives exhibit native fluorescence or can be labeled with a fluorophore. acs.org
Chromatographic Techniques for Separation, Purity, and Profile Assessment
Chromatographic methods are essential for isolating fumagillin from complex sample matrices, assessing its purity, and separating it from its various biotransformation and degradation products.
High-Performance Liquid Chromatography (HPLC) and Hyphenated Systems for Complex Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical separation technique for both the qualitative and quantitative determination of fumagillin. uobasrah.edu.iq The analysis is typically performed using reversed-phase columns (e.g., C18 or C8), where fumagillin is separated based on its hydrophobicity. hyphadiscovery.com
Various HPLC methods have been developed and validated for analyzing fumagillin in diverse matrices such as honey, cell culture media, and pharmaceutical formulations. hyphadiscovery.com Method parameters are optimized to achieve efficient separation and good peak shape.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Stationary Phase (Column) | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm; 50 mm x 2.1 mm, 1.7 µm) | hyphadiscovery.com |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and acidified water (e.g., with formic acid) or a buffer (e.g., ammonium (B1175870) formate) | hyphadiscovery.com |
| Detection | Diode Array Detection (DAD) at 336 nm or 350 nm; Mass Spectrometry (MS) | acs.org |
| Flow Rate | Typically 0.8 - 1.0 mL/min for analytical scale | researchgate.net |
| Temperature | Often controlled, e.g., 25°C or 35°C | researchgate.net |
The power of HPLC is significantly enhanced by coupling it with sophisticated detectors, a practice known as "hyphenation". uobasrah.edu.iq
HPLC-DAD (Diode Array Detector): This is the most common hyphenated system for fumagillin analysis. It combines the separation power of HPLC with UV-Vis detection, allowing for the quantification of fumagillin at its absorbance maxima (~335-350 nm) and providing spectral data to confirm peak purity and identity. acs.orghyphadiscovery.com
HPLC-MS (Mass Spectrometry): Coupling HPLC with a mass spectrometer provides the highest level of sensitivity and specificity. HPLC-MS and particularly HPLC-MS/MS are used for trace-level detection, definitive confirmation of fumagillin's identity based on its mass and fragmentation pattern, and for the structural elucidation of unknown biotransformation products. acs.org This combination is the gold standard for regulatory and research applications requiring unambiguous identification.
Gas Chromatography (GC) for Volatile Component and Degradant Analysis
Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. ijpsjournal.comresearchgate.netchromtech.com In the context of fumagillinbicyclohexylammonium, GC is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process or volatile degradation products that may form during storage. nih.gov The sample, after being vaporized, is carried by a mobile phase gas through a stationary phase in a column, where separation occurs based on the differential partitioning of the components. chromtech.com
The analysis of potential volatile degradants of this compound would typically involve a headspace GC-MS (Gas Chromatography-Mass Spectrometry) approach. This method is highly sensitive for detecting trace levels of volatile organic compounds (VOCs). researchgate.netfrontiersin.org Degradation could be induced through forced degradation studies (e.g., exposure to heat, light, acid, or base) to identify potential breakdown products.
Key parameters for a GC method for this compound would include the choice of the column, temperature programming, and the detector. A polar column, such as a DB-FFAP, might be suitable for separating potential polar volatile degradants. nih.gov The temperature program would be optimized to ensure adequate separation of all volatile components within a reasonable analysis time. mdpi.com
A hypothetical table of potential volatile degradants and their GC-MS data is presented below.
| Potential Degradant | Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|
| Cyclohexanone | 8.5 | 98, 83, 55, 42 |
| Phenol | 12.2 | 94, 66, 65, 39 |
| Acetic Acid | 5.1 | 60, 45, 43 |
Advanced Chromatographic Detection and Data Processing
Modern chromatographic analysis relies on advanced detection and data processing methods to handle the complexity of pharmaceutical samples. ijpsjournal.comunige.ch For the analysis of this compound and its biotransformation products, which can be complex mixtures, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS are indispensable. researchgate.nete3s-conferences.org
Detection Techniques:
Mass Spectrometry (MS): This is the most powerful detection technique when coupled with chromatography. It provides molecular weight information and structural details through fragmentation patterns, enabling the identification of unknown compounds. nih.gov For biotransformation studies, where novel metabolites are expected, LC-MS/MS is the method of choice. nih.govresearchgate.netnih.gov
Flame Ionization Detector (FID): In GC, the FID is a robust and widely used detector that provides a response proportional to the mass of carbon in the analyte. It is suitable for quantitative analysis of organic compounds that are not readily detected by other means.
Diode Array Detector (DAD): In HPLC, a DAD provides UV-Vis spectra of the eluting peaks, which can aid in peak identification and purity assessment. researchgate.net
Data Processing: Advanced data processing techniques are essential for extracting meaningful information from complex chromatograms.
Peak Deconvolution: This involves mathematically resolving overlapping peaks to allow for more accurate quantification.
Library Searching: Mass spectral data can be searched against commercial or in-house libraries to identify known compounds.
Chemometric Methods: Techniques like Principal Component Analysis (PCA) can be used to compare complex chromatograms and identify differences between samples, which is useful in metabolomics and biotransformation studies. researchgate.net
The table below summarizes the applicability of various detectors for the analysis of this compound.
| Detector | Chromatography Technique | Applicability for this compound |
|---|---|---|
| Mass Spectrometry (MS) | GC, LC | Structural elucidation of parent compound, impurities, and biotransformation products. |
| Flame Ionization Detector (FID) | GC | Quantification of volatile organic impurities. |
| Diode Array Detector (DAD) | LC | Routine purity analysis and method development. |
Complementary Analytical Techniques for Material Characterization
While chromatography is essential for separation and quantification, a comprehensive understanding of a solid-state pharmaceutical material like this compound requires complementary techniques that probe its bulk properties. researchgate.net Techniques such as X-ray diffraction and differential scanning calorimetry provide critical information about the crystalline structure and thermal stability of the compound.
X-Ray Diffraction (XRD) for Crystalline Structure and Polymorphism Studies
X-ray diffraction (XRD) is a non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms in a crystalline solid. chemicaljournal.inmkuniversity.ac.insabanciuniv.edu For a pharmaceutical substance, the crystalline form can significantly impact its physical and chemical properties, including solubility, stability, and bioavailability. rigaku.comnih.gov
Powder X-ray diffraction (PXRD) is the most common XRD technique used in the pharmaceutical industry to characterize the crystalline nature of a drug substance. nih.govresearchgate.net The resulting diffraction pattern is a fingerprint of the crystalline lattice and can be used to identify the specific crystalline form, or polymorph, of the compound. rigaku.comthermofisher.com
Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of the same compound can have different properties, making it crucial to control the polymorphic form during drug development and manufacturing. researchgate.netresearchgate.net XRD is the primary tool for identifying and quantifying different polymorphs in a sample. researchgate.net
The table below shows hypothetical PXRD data for a crystalline form of this compound.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 100 |
| 15.2 | 5.82 | 45 |
| 20.8 | 4.27 | 80 |
| 25.1 | 3.54 | 60 |
Differential Scanning Calorimetry (DSC) for Thermal Transition and Stability Investigations
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govresearchgate.net DSC is widely used in the pharmaceutical industry to investigate the thermal properties of materials, including melting point, glass transition, and crystallization events. mdpi.comresearchgate.net
For this compound, DSC can be used to:
Determine the melting point: The melting point is a key physical property that can be used to identify and assess the purity of the compound.
Investigate thermal stability: DSC can be used to determine the temperature at which the compound begins to decompose.
Study polymorphism: Different polymorphs will have different melting points and may exhibit solid-solid transitions that can be detected by DSC. tainstruments.com The presence of multiple melting peaks or exothermic crystallization events can indicate the presence of different polymorphic forms. researchgate.nettainstruments.com
A typical DSC thermogram provides information on the temperatures at which thermal events occur and the enthalpy changes associated with them.
The table below presents hypothetical DSC data for this compound.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Melting | 155.2 | 158.5 | 85.4 |
| Decomposition | 210.0 | - | - |
Vii. Research Methodologies and Data Analysis in Fumagillinbicyclohexylammonium Studies
Principles of Experimental Design in Chemical Synthesis and Biological Evaluation
The experimental design for studying Fumagillinbicyclohexylammonium is rooted in established principles of chemical and biological research, ensuring that outcomes are both valid and reproducible.
Chemical Synthesis: The design of synthetic routes for this compound and its analogues involves a structured approach. Key considerations include the selection of starting materials, reaction conditions (temperature, pressure, catalysts), and purification methods. The design often aims to optimize yield, minimize the formation of byproducts, and ensure stereochemical control. Experiments are typically planned to allow for systematic variation of parameters to identify the most efficient synthetic pathway. For instance, the synthesis of fumagillin (B1674178) analogues is often designed to explore structure-activity relationships (SAR) by creating a series of related compounds with specific modifications. researchgate.net
Biological Evaluation: In the biological assessment of this compound, experimental design focuses on creating controlled conditions to test specific hypotheses. In vitro studies, for example, are designed to measure the compound's effect on specific molecular targets, such as methionine aminopeptidase (B13392206) 2 (MetAP2), or its impact on cellular processes like endothelial cell proliferation. researchgate.net These experiments include appropriate controls (positive, negative, and vehicle) to ensure that observed effects are directly attributable to the compound. The design specifies concentrations to be tested, incubation times, and the precise endpoints to be measured, allowing for the generation of dose-response curves and the determination of potency metrics like IC₅₀ values.
Quantitative and Qualitative Analytical Methodologies for Data Interpretation
A combination of quantitative and qualitative analytical methods is employed to confirm the identity, purity, and concentration of this compound in various matrices.
Quantitative Analysis: These methods are crucial for determining the precise amount of the compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with a detector such as an Ultraviolet-Visible (UV-Vis) spectrometer. longdom.org For higher sensitivity and selectivity, especially in complex biological samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. longdom.orgresearchgate.net LC-MS/MS methods are validated to demonstrate high recovery, precision, and a low limit of detection (LOD). researchgate.net
Qualitative Analysis: The goal of qualitative analysis is to confirm the chemical structure and identity of the synthesized compound. Spectroscopic techniques are central to this effort. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern. nih.gov Infrared (IR) spectroscopy can be used to identify functional groups present in the molecule. longdom.org In the context of analyzing spectral data, chemometric methods like wavelength correlation can be used to compare the spectrum of a test sample against a reference spectrum to confirm its identity. americanpharmaceuticalreview.com
Below is a table representing typical parameters for a quantitative LC-MS/MS method used for analyzing fumagillin-related compounds.
| Parameter | Typical Value/Condition |
|---|---|
| Instrumentation | Triple Quadrupole LC-MS/MS System |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mobile Phase | Acetonitrile and Ammonium (B1175870) Formate/Formic Acid in Water |
| Overall Recovery | 99.3% |
| Precision (RSD) | 5.9% |
| Limit of Detection (LOD) | ~0.4 µg/kg |
Application of Chemometric and Bioinformatic Approaches in Research
Modern research on compounds like this compound increasingly relies on computational approaches to handle complex datasets and extract meaningful information.
Chemometrics applies mathematical and statistical methods to chemical data, aiding in experimental design and data analysis. nih.govresearchgate.netmdpi.com In pharmaceutical analysis, chemometric tools like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to analyze complex spectroscopic data, identify patterns, and build predictive models for quality control. scispace.comnih.gov For instance, these techniques can be applied to data from Near-Infrared (NIR) or Raman spectroscopy to ensure batch-to-batch consistency of the synthesized compound. nih.gov
Bioinformatics uses computational tools to analyze biological data. frontiersin.org In drug discovery, bioinformatics helps identify and validate drug targets, analyze protein structures, and interpret data from genomics and proteomics experiments. nih.gov For this compound, bioinformatic tools could be used to study its target protein, MetAP2, analyzing its structure and identifying key residues for inhibitor binding. nih.gov
In silico methods use computer simulations to predict the properties and behavior of molecules, accelerating the research process and reducing reliance on costly experiments. nih.govyoutube.com
Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a target protein. nih.gov For this compound, docking studies would be used to predict its binding mode within the active site of MetAP2. The results are expressed as a binding score (e.g., in kcal/mol), which estimates the binding affinity; more negative scores typically indicate stronger binding. europeanreview.org
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex. nih.govresearchgate.net Following molecular docking, an MD simulation could be run to confirm that the binding pose of this compound within MetAP2 is stable.
The following table shows hypothetical molecular docking scores for a series of fumagillin analogues against a target protein, illustrating how in silico screening can be used to prioritize compounds.
| Compound | Binding Score (kcal/mol) | Predicted IC₅₀ (nM) |
|---|---|---|
| Fumagillin Analogue 1 | -9.8 | 66.6 |
| Fumagillin Analogue 2 | -9.1 | 150.2 |
| Fumagillin Analogue 3 | -10.3 | 25.5 |
| This compound | -10.1 | 34.8 |
Predicting the transition from preclinical studies to clinical trials is a significant challenge in drug development. nih.gov Advanced predictive models, often leveraging artificial intelligence and machine learning, are being developed to improve these predictions. arxiv.org
These models integrate multimodal data, including the compound's chemical structure, in vitro assay results, transcriptomic data, and preclinical animal study data, to forecast clinical outcomes. arxiv.org A platform using this approach could analyze all available data for this compound to predict its likelihood of success in later-stage development. nih.gov By combining experimental data with mechanistic simulations, these models can help guide the selection of compounds that are most likely to show efficacy in clinical settings, thereby optimizing the drug development pipeline. doaj.org
Viii. Future Directions and Emerging Research Avenues for Fumagillinbicyclohexylammonium
Development of Next-Generation Analogues with Tailored Biological Profiles
The development of fumagillin (B1674178) analogues has been a primary focus of research, aiming to enhance therapeutic efficacy while improving stability and modulating pharmacokinetic profiles. nih.gov The core strategy involves chemical modification of the fumagillin scaffold to create derivatives with superior potency and more desirable pharmacological properties. benthamdirect.comnih.gov
Early efforts led to the synthesis of compounds like AGM-1470 (TNP-470), which demonstrated potent anti-angiogenic activity with fewer side effects than the parent compound. newjerseywoundhealing.orgnih.gov Research has since evolved to explore a wide range of structural modifications. For instance, structure-based molecular modeling has been used to design analogues with significantly increased inhibitory activity against human MetAP-2. nih.gov One such derivative, CKD-731, a cinnamic acid ester, was found to have 1000-fold more potent anti-proliferative activity on endothelial cells than TNP-470. nih.gov
Other synthetic strategies have focused on modifying the C4 and C6 positions of the fumagillin core. nih.gov While some modifications, like adding a benzyl (B1604629) oxime at C4, resulted in a moderate loss of activity, placing polar groups like piperazinyl carbamate (B1207046) at C6 regained potent inhibitory activity against MetAP2. nih.govepa.gov Another series of analogues featuring a C6-substituted cinnamoyl moiety yielded compounds such as 4-hydroxyethoxy-cinnamoyl fumagillol (B1674179), which exhibited potent anti-proliferation activity in human umbilical vein endothelial cells (HUVEC) with low cytotoxicity. nih.govresearchgate.net
Engineered biosynthesis represents another novel approach, creating noncanonical derivatives with unique scaffolds, such as a 6-oxabicyclo[3.2.1]octane system. nih.govresearchgate.net These new analogues have shown selective anti-amoebic activity without cytotoxicity to human cells, demonstrating that biosynthetic pathway engineering can expand the chemical diversity and therapeutic applications of fumagillin-related molecules. nih.gov The overarching goal is to generate a diverse library of compounds, allowing for the selection of candidates with biological profiles tailored for specific diseases, from cancer to parasitic infections. nih.govucsf.edu
| Analogue Name | Key Structural Modification | Reported Biological Profile Improvement | Reference |
|---|---|---|---|
| AGM-1470 (TNP-470) | Truncated polyolefinic chain at C6 replaced with O-(chloroacetylcarbamoyl) group | Potent angiogenesis inhibitor with fewer side effects than fumagillin. | newjerseywoundhealing.orgnih.gov |
| CKD-731 | Cinnamic acid ester derivative | 1000-fold more potent proliferation inhibitory activity on endothelial cells than TNP-470. | nih.gov |
| 4-hydroxyethoxy-cinnamoyl fumagillol | C6-substituted cinnamoyl moiety | Potent anti-proliferation activity in CPAE and HUVEC cells with low cytotoxicity. | nih.gov |
| PPI-2458 | Carbamate functionality replacing the chloroacetamido side chain of TNP-470 | Orally active with an improved pharmacokinetic profile. | ucsf.edunih.gov |
| Noncanonical Fumagillin Analogues | Engineered biosynthesis creating a 6-oxabicyclo[3.2.1]octane scaffold | Selective anti-amoebic activity without cytotoxicity to human lung cells. | nih.gov |
Elucidation of Undiscovered Biological Targets and Mechanisms of Action
The primary and most well-characterized mechanism of action for fumagillin and its analogues is the irreversible inhibition of methionine aminopeptidase (B13392206) 2 (MetAP2). patsnap.comnih.gov This covalent binding occurs through the interaction of the compound's reactive spiroepoxide ring with a specific active-site residue, His-231, leading to the blockage of the enzyme's catalytic activity. nih.govpnas.org The inhibition of MetAP2 disrupts the post-translational modification of newly synthesized proteins in proliferating endothelial cells, thereby arresting angiogenesis. patsnap.com
Despite the well-established role of MetAP2, several research findings suggest the existence of additional biological targets or alternative mechanisms of action. For example, studies have noted a lack of direct correlation between the potency of some analogues against MetAP2 in biochemical assays and their anti-proliferative activity in cellular assays (e.g., HUVEC). nih.govepa.gov This discrepancy suggests that other factors, such as cellular metabolism, may influence the compounds' ultimate biological effects. One hypothesis is that cellular enzymes like epoxide hydrolase could metabolize the analogues, altering their activity. epa.gov
Furthermore, fumagillin has been shown to regulate stemness and malignancy in cancer stem-like cells derived from liver cancer by targeting MetAP-2. nih.gov It also affects mitochondrial homeostasis by decreasing the mitochondrial membrane potential, though the exact mechanism remains to be elucidated. nih.gov The broad range of diseases for which fumagillin analogues have shown potential efficacy—spanning cancer, parasitic infections, and obesity—further implies that their biological activities may not be solely attributable to the inhibition of angiogenesis via MetAP2. nih.govnih.gov Future research will likely employ advanced proteomic and metabolomic techniques, such as activity-based protein profiling and chemoproteomics, to perform target deconvolution studies. These unbiased approaches can help identify other cellular proteins that interact with fumagillinbicyclohexylammonium, potentially revealing novel targets and pathways that contribute to its diverse pharmacological effects.
Advancements in Physiologically Relevant Preclinical Model Systems
The evaluation of this compound and its analogues has traditionally relied on a combination of in vitro and in vivo preclinical models. nih.gov Standard in vitro assays often involve culturing human umbilical vein endothelial cells (HUVEC) to assess effects on cell proliferation, migration, and the formation of tubule-like structures. nih.gov For in vivo validation, researchers have commonly used the matrigel (B1166635) plug assay and the rat corneal micropocket assay to observe the inhibition of neovascularization directly. nih.govepa.gov While these models have been instrumental, they possess limitations in fully recapitulating the complexity of human physiology and disease. nih.govnih.gov
Recognizing these gaps, the field is moving towards more sophisticated and physiologically relevant model systems. Recent advancements include the development of human-based models that more accurately represent the tissue microenvironment. bmrat.org These next-generation platforms include:
3D Bioprinted Tissues and Organoids: These models allow for the co-culture of endothelial cells with other relevant cell types (e.g., pericytes, fibroblasts, tumor cells) in a three-dimensional matrix that mimics the native extracellular environment. bmrat.org This facilitates a better understanding of the complex cellular crosstalk involved in angiogenesis.
Organ-on-a-Chip Systems: These microfluidic devices enable the precise control of the cellular microenvironment, including biomechanical cues like blood flow. bmrat.org They offer a high-throughput platform for studying drug permeability, toxicity, and efficacy on vascular networks under more realistic physiological conditions. mdpi.com
Ex Vivo Models: Systems like the rat mesentery culture model use intact microvascular networks, allowing for the study of anti-angiogenic drug effects on a pre-existing, organized vascular bed. semanticscholar.org This provides insights into how drugs affect capillary sprouting and network remodeling.
Advanced In Vivo Models: The use of transgenic mouse models, where spontaneous tumors develop over a longer period, offers a system that more closely mimics the progression of human cancer compared to rapid xenograft models. nih.gov
By employing these advanced models, researchers can gain a more accurate prediction of a compound's efficacy and can investigate mechanisms in a context that is more translatable to human clinical outcomes. bmrat.orgmdpi.com
Innovative Formulation and Delivery Technologies for Enhanced Research Applications
A significant challenge in the application of fumagillin and its analogues is their inherent chemical instability and poor solubility. nih.govresearchgate.net The reactive epoxide rings and photosensitive polyene tail of the parent molecule can lead to degradation, necessitating innovative formulation and delivery strategies to improve stability, bioavailability, and targeting. researchgate.net
Nanotechnology has emerged as a leading approach to address these issues. Various nanocarrier systems have been developed to encapsulate and deliver fumagillin derivatives effectively:
Prodrug Nanoparticles: One successful strategy involves creating a lipase-labile fumagillin prodrug (Fum-PD). acs.org This prodrug can be incorporated into the phospholipid surfactant of nanoparticles, such as perfluorocarbon (PFC) nanocarriers. acs.org This formulation protects the active compound from degradation, and upon reaching the target site, cellular lipases can cleave the prodrug to release the active fumagillin. acs.org
Targeted Nanoparticles: To enhance specificity, nanoparticles can be surface-functionalized with ligands that bind to markers overexpressed on angiogenic endothelial cells, such as αvβ3-integrin. nih.govnih.gov This targeted delivery concentrates the therapeutic agent at the site of neovascularization, allowing for the use of minute dosages and minimizing systemic exposure. nih.govdovepress.com For example, αvβ3-targeted fumagillin nanoparticles have been shown to impair tumor angiogenesis at drug levels thousands of times lower than those used in previous systemic animal studies. nih.gov
Liposomal Platforms: Liposomes serve as versatile nanocarriers that can be loaded with fumagillin derivatives. dovepress.com These platforms can be modified with targeting moieties to improve drug delivery to specific tissues or cells, enhancing efficacy.
These advanced delivery systems not only improve the chemical and metabolic stability of the compounds but also enable "contact-facilitated drug delivery," where the tethering of the nanoparticle to the target cell promotes the passive transfer of the drug across the cell membrane. nih.govnih.gov Such innovative formulations are crucial for translating the potent biological activity of this compound into viable research tools and potential therapeutics.
Integration of Artificial Intelligence and Machine Learning in Chemical Research and Discovery
In the context of fumagillin research, AI and ML can be applied in several key areas:
Predictive Modeling and Virtual Screening: Machine learning algorithms can be trained on large datasets of existing fumagillin analogues and their known biological activities. nih.gov These models can then be used to virtually screen vast chemical libraries to identify novel compounds with a high probability of inhibiting MetAP2 or other relevant targets. emanresearch.org This significantly reduces the time and cost associated with traditional high-throughput screening.
De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties. roche.com By providing the models with desired parameters—such as high potency against MetAP2, low predicted toxicity, and favorable pharmacokinetic profiles—these systems can generate novel chemical structures that chemists can then synthesize and test.
Biomarker Discovery and Target Identification: AI can analyze complex transcriptomic and proteomic data from preclinical models treated with fumagillin analogues. emanresearch.orgmdpi.com By identifying patterns in gene expression or protein levels that correlate with drug response, AI can help uncover novel biomarkers for efficacy and identify previously unknown biological targets or pathways affected by the compound. mdpi.com
Structure-Activity Relationship (SAR) Analysis: Computational chemistry and molecular modeling, powered by AI, can provide deep insights into the SAR of fumagillin derivatives. siftdesk.orgcuny.edu By simulating the interaction between different analogues and their target proteins at an atomic level, researchers can better understand which structural features are critical for activity, guiding the rational design of next-generation compounds. moldesignx.com
By harnessing the predictive power of AI, the traditional trial-and-error approach to drug discovery can be transformed into a more data-driven, efficient, and targeted process. nih.gov
Q & A
Q. How to optimize bioanalytical methods for quantifying Fumagillinbicyclohexylammonium in biological matrices?
- Methodological Answer : Develop a LC-MS/MS method with deuterated internal standards. Validate sensitivity (LLOQ ≤1 ng/mL), matrix effects (recovery ≥80%), and inter-day precision (CV ≤15%). Use incurred sample reanalysis (ISR) to confirm method robustness .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., SPR vs. cellular activity) and publicly share raw data to enable third-party verification .
- Experimental Design : Define independent/dependent variables explicitly and pre-register hypotheses on platforms like Open Science Framework to reduce bias .
- Literature Review : Use SciFinder for structure-based searches (CAS RN: 23110-15-8) and prioritize primary sources over reviews to avoid misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
